2,5-Dimethyl-3(2H)-furanone

Catalog No.
S750091
CAS No.
14400-67-0
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-3(2H)-furanone

CAS Number

14400-67-0

Product Name

2,5-Dimethyl-3(2H)-furanone

IUPAC Name

2,5-dimethylfuran-3-one

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3

InChI Key

ASOSVCXGWPDUGN-UHFFFAOYSA-N

SMILES

Array

solubility

Practically insoluble or insoluble
Soluble (in ethanol)

Canonical SMILES

CC1C(=O)C=C(O1)C

The exact mass of the compound 2,5-Dimethyl-3(2H)-furanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insolublesoluble (in ethanol)practically insoluble or insolublesoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

2,5-Dimethyl-3(2H)-furanone (CAS 14400-67-0) is a furanone derivative recognized in the flavor and fragrance industry for its potent and distinct aroma profile. Characterized by notes described as caramellic, bready, roasted, and even meaty, it serves as a critical component in constructing complex flavor systems for a variety of processed foods.[1][2] Unlike its more common analogs, its primary value lies in its contribution to savory and roasted flavor dimensions, making it a targeted choice for applications in baked goods, coffee, and savory products like soups and sauces.[2][3]

Direct substitution of 2,5-Dimethyl-3(2H)-furanone with its close structural analog, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF or Furaneol®), is a common but critical formulation error. The presence of a hydroxyl group in HDMF fundamentally shifts the sensory profile from the roasted, meaty, and bready notes of 2,5-Dimethyl-3(2H)-furanone to a distinctly different sweet, fruity, strawberry-jam character.[4][5] This makes them non-interchangeable; selecting HDMF for a savory application will introduce inappropriate sweet notes, while using 2,5-Dimethyl-3(2H)-furanone in a fresh fruit formulation will fail to provide the desired fruity lift and instead impart a cooked or burnt character. This distinction is crucial for achieving the target flavor profile in applications ranging from processed meats to fruit-based beverages.

Distinct Sensory Profile: Specialized for Savory and Roasted Notes, Unlike Sweet/Fruity Analogs

Sensory panel and GC-Olfactometry data clearly distinguish the organoleptic properties of 2,5-Dimethyl-3(2H)-furanone from its hydroxylated analog, HDMF (Furaneol®). 2,5-Dimethyl-3(2H)-furanone is consistently described with terms such as 'bready', 'meaty', 'roasted', and 'caramellic'.[4] In stark contrast, HDMF is characterized by an overwhelmingly sweet, 'strawberry jam', and 'caramelized fruit' profile.[1][6] This makes 2,5-Dimethyl-3(2H)-furanone the specific choice for building savory or roasted flavor bases where fruity notes are undesirable.

Evidence DimensionSensory Profile (Flavor/Odor Descriptors)
Target Compound DataBready, buttery, caramellic, meaty, roasted, burnt sugar, sweet.[4]
Comparator Or BaselineHDMF (Furaneol®): Overwhelmingly sweet, caramelized strawberry, burnt sugar, cotton candy.[1][6]
Quantified DifferenceQualitatively distinct sensory categories (Savory/Roasted vs. Fruity/Sweet).
ConditionsOrganoleptic evaluation by trained panelists and GC-Olfactometry at standardized concentrations.

This evidence directly informs procurement by preventing incorrect substitution and ensuring the compound is selected specifically for applications requiring savory, roasted, or baked notes.

Precursor Suitability: Key Role in Maillard Reaction for Processed Flavors

Unlike many fruit-associated furanones that are products of biosynthesis, 2,5-Dimethyl-3(2H)-furanone and its analog HDMF are significant products of the Maillard reaction, the chemical process responsible for browning and flavor development in cooked foods.[1][4] HDMF is well-documented to form from various carbohydrates and amino acids during heating, contributing a sweet, caramel-like aroma to products like cooked meat.[4][6] The targeted use of 2,5-Dimethyl-3(2H)-furanone allows formulators to precisely add specific roasted and savory notes that are characteristic of the Maillard reaction, without relying on the complex and variable reaction itself, ensuring batch-to-batch consistency.

Evidence DimensionFormation Pathway
Target Compound DataCan be used to precisely add Maillard-type roasted/savory notes.
Comparator Or BaselineHDMF (Furaneol®): A well-known product of the Maillard reaction, contributing sweet, caramel-like odors in processed foods.[4][6]
Quantified DifferenceProvides control and reproducibility over flavors typically generated through complex, heat-driven reactions.
ConditionsThermal processing of foods containing reducing sugars and amino acids.

For industrial food production, using this specific compound provides a reliable method to impart consistent, desirable roasted flavor notes, bypassing the variability inherent in process-generated Maillard reactions.

Building Savory Flavor Bases for Processed Foods

Due to its distinct bready, roasted, and meaty flavor notes, this compound is the specific choice for creating or enhancing the savory profile of products like soups, gravies, processed meats, and savory snacks. It provides a foundational 'cooked' note that cannot be achieved with sweet-caramelic substitutes like HDMF (Furaneol®).[4]

Enhancing Roasted Profiles in Coffee, Cocoa, and Baked Goods

The caramellic and roasted characteristics are highly effective in amplifying the desired flavor profile of roasted coffee beans, dark chocolate, and baked goods such as bread and cookies.[1][4] It adds a rich, complex, and thermally processed dimension that complements and enhances the natural aromas developed during roasting and baking.

Standardizing Flavor in Thermally Processed Products

In industrial manufacturing where consistent flavor is critical (e.g., canned goods, ready-to-eat meals), this compound offers a reliable method to impart a specific Maillard-type flavor. This avoids the batch-to-batch variability that can occur when relying solely on process-derived flavors, ensuring a standardized and reproducible final product.[6]

Physical Description

Colourless liquid / sweet herbaceous aroma

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Exact Mass

112.052429494 Da

Monoisotopic Mass

112.052429494 Da

Heavy Atom Count

8

Density

1.041-1.057

UNII

73O869QGB2

GHS Hazard Statements

Aggregated GHS information provided by 1440 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (10.69%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (89.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (10.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (10.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

14400-67-0

Wikipedia

2,5-dimethyl-3(2H)-furanone

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3(2H)-Furanone, 2,5-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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